molecular formula C8H6Br4 B13447982 2,3,5,6-Tetrabromo-p-xylene-d6

2,3,5,6-Tetrabromo-p-xylene-d6

Cat. No.: B13447982
M. Wt: 427.79 g/mol
InChI Key: RXKOKVQKECXYOT-WFGJKAKNSA-N
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Description

2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound with the molecular formula C8D6Br4 and a molecular weight of 427.79 g/mol . This compound is primarily used in scientific research as a reference material and in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the aromatic ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 is primarily related to its brominated structure. The bromine atoms can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In environmental studies, it acts as a persistent organic pollutant, and its interactions with biological systems are of significant interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry and environmental studies. The deuterium atoms provide distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements .

Properties

Molecular Formula

C8H6Br4

Molecular Weight

427.79 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-bis(trideuteriomethyl)benzene

InChI

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3/i1D3,2D3

InChI Key

RXKOKVQKECXYOT-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C(=C1Br)Br)C([2H])([2H])[2H])Br)Br

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br

Origin of Product

United States

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